molecular formula C16H13Br3N2O4 B11980332 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

Cat. No.: B11980332
M. Wt: 537.0 g/mol
InChI Key: HNEXAIMZPAGMHI-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C16H13Br3N2O4 and a molecular weight of 537.005 g/mol . This compound is characterized by the presence of multiple functional groups, including a benzamide core, a nitrophenoxy group, and tribromoethyl substituents. It is often used in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide typically involves multiple steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide undergoes several types of chemical reactions:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide can be compared with other similar compounds:

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide

InChI

InChI=1S/C16H13Br3N2O4/c1-10-5-7-11(8-6-10)14(22)20-15(16(17,18)19)25-13-4-2-3-12(9-13)21(23)24/h2-9,15H,1H3,(H,20,22)

InChI Key

HNEXAIMZPAGMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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